molecular formula C10H11Br2N B13041441 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13041441
M. Wt: 305.01 g/mol
InChI Key: STOJXWWQIIBBKJ-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the naphthalene ring, and an amine group at the 1 position. It has a molecular formula of C₁₀H₁₁Br₂N and a molecular weight of 305.01 g/mol .

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2

InChI Key

STOJXWWQIIBBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired bromination at the 5 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated or imine derivatives.

Scientific Research Applications

5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Contains only one bromine atom, leading to different reactivity and properties.

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar to the above but with bromine at a different position.

Uniqueness: This dual bromination provides distinct advantages in synthetic chemistry and biological research .

Biological Activity

5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine characterized by its two bromine atoms at the 5 and 6 positions of the naphthalene ring and an amine group at the 1 position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₁Br₂N
  • Molecular Weight : 305.01 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1824290-73-4

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The bromine atoms and the amine group enhance its reactivity and binding affinity to enzymes and receptors. This interaction can lead to diverse biological effects depending on the specific context of use.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineModerate antibacterial activity against Staphylococcus aureus
5,6-Dibromo derivativeEnhanced activity compared to non-brominated analogs

The presence of bromine atoms is associated with increased lipophilicity and reactivity towards microbial targets.

Anticancer Properties

Studies have explored the anticancer potential of brominated naphthalene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

StudyFindings
In vitro assays on human cancer cell linesInduced apoptosis in a dose-dependent manner
Mechanistic studiesInhibition of cell proliferation through cell cycle arrest

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several naphthalene derivatives including this compound against various bacterial strains. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-brominated counterparts.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on breast cancer cells (MCF7). The compound was found to induce apoptosis via mitochondrial pathways and showed promising results in inhibiting tumor growth in xenograft models.

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
5-Bromo derivativeModerateLow
Non-brominated tetrahydronaphthalenesMinimalMinimal
5,6-Dibromo derivativeHighSignificant

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